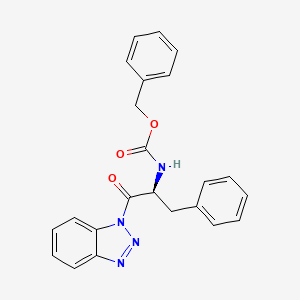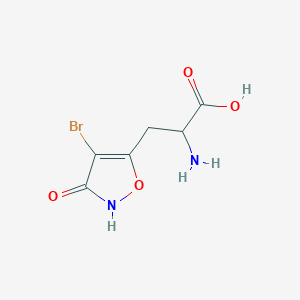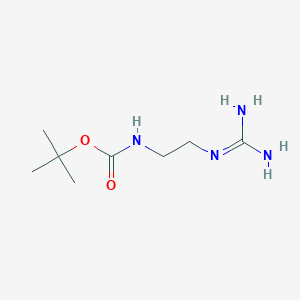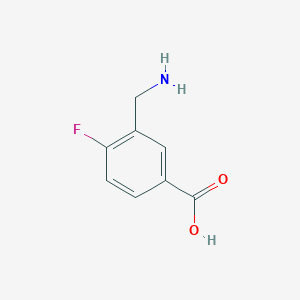
N,N'-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine)
Descripción general
Descripción
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is an organic compound that features a central 1,4-phenylenebis(methylene) moiety flanked by two pyridin-4-amine groups
Mecanismo De Acción
Target of Action
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is primarily used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Mode of Action
The compound contains nitrogen atoms on the pyridine ring, which have strong nucleophilic ability . This allows it to easily form accumulation of hydrogen bonds . The intermolecular N–H···O hydrogen bonds in the target compound extend the framework into a 2D structure .
Biochemical Pathways
The compound is involved in the synthesis of MOFs . MOFs have a variety of applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules. They are used in gas storage, separation, and catalysis, among other applications .
Pharmacokinetics
Given its use in the synthesis of mofs, its bioavailability would likely depend on the specific mof structure and application .
Result of Action
The result of the action of N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is the formation of MOFs with unique properties . The specific molecular and cellular effects would depend on the type of MOF synthesized and its application .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridin-4-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyridin-4-amine groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides of the pyridin-4-amine groups.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives where the pyridin-4-amine groups are replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Similar structure but with pyridin-1-ium groups instead of pyridin-4-amine.
N,N’-(1,4-Phenylenebis(methylene))bis(4-methoxybenzenesulfonamide): Contains 4-methoxybenzenesulfonamide groups instead of pyridin-4-amine.
N,N’-(1,4-Phenylenebis(methylene))bis(2-(2-methylphenyl)-4-quinolinecarboxamide): Features 2-(2-methylphenyl)-4-quinolinecarboxamide groups instead of pyridin-4-amine.
Uniqueness
N,N’-(1,4-Phenylenebis(methylene))bis(pyridin-4-amine) is unique due to its specific combination of a 1,4-phenylenebis(methylene) core with pyridin-4-amine groups. This structure imparts distinct electronic and steric properties, making it valuable for applications in coordination chemistry and materials science.
Propiedades
IUPAC Name |
N-[[4-[(pyridin-4-ylamino)methyl]phenyl]methyl]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-2-16(14-22-18-7-11-20-12-8-18)4-3-15(1)13-21-17-5-9-19-10-6-17/h1-12H,13-14H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWTYPKKWMVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=NC=C2)CNC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)







